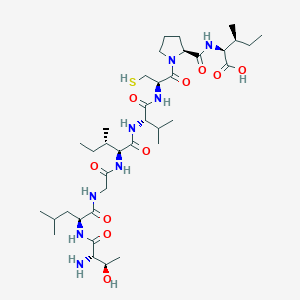
Carbenicillin (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbenicillin (disodium) is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Carbenicillin is often used in clinical settings to treat infections of the urinary tract and other bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with carboxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .
Industrial Production Methods: Industrial production of carbenicillin involves large-scale fermentation processes to produce 6-APA, followed by chemical synthesis to introduce the carboxyphenylacetyl side chain. The final product is then purified and converted to its disodium salt form for medical use .
Análisis De Reacciones Químicas
Types of Reactions: Carbenicillin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Carbenicillin can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, though they are not commonly used in standard applications.
Major Products Formed:
Hydrolysis Products: Inactive penicilloic acid derivatives.
Aplicaciones Científicas De Investigación
Carbenicillin is widely used in scientific research due to its broad-spectrum antibacterial activity and stability. Some key applications include:
Microbiology: Used as a selective agent in culture media to prevent bacterial contamination.
Molecular Biology: Preferred over ampicillin for plasmid selection due to its stability and lower toxicity.
Medicine: Used to treat bacterial infections, particularly those caused by Gram-negative bacteria
Industrial Applications: Employed in the production of genetically modified organisms and in biotechnological processes.
Mecanismo De Acción
Carbenicillin exerts its antibacterial effects by inhibiting the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the cross-linking of peptidoglycan strands. This inhibition leads to the formation of a weakened cell wall, ultimately causing bacterial cell lysis .
Comparación Con Compuestos Similares
Ampicillin: Another broad-spectrum penicillin antibiotic, but less stable than carbenicillin.
Ticarcillin: Similar to carbenicillin but with a broader spectrum of activity against Pseudomonas species.
Piperacillin: A more potent penicillin derivative with enhanced activity against Gram-negative bacteria.
Uniqueness of Carbenicillin: Carbenicillin is unique due to its stability and effectiveness against Pseudomonas aeruginosa. It is also preferred in molecular biology applications for plasmid selection due to its lower toxicity and reduced formation of satellite colonies compared to ampicillin .
Propiedades
Fórmula molecular |
C17H16N2Na2O6S |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
Clave InChI |
RTYJTGSCYUUYAL-YCAHSCEMSA-L |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
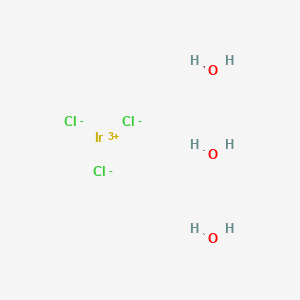
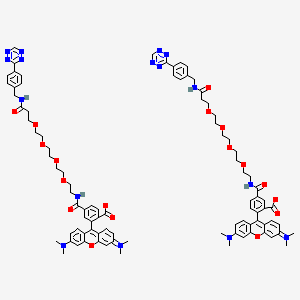
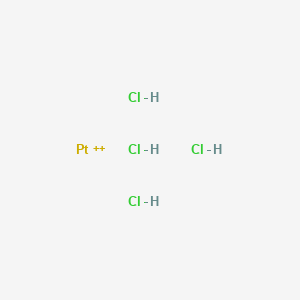

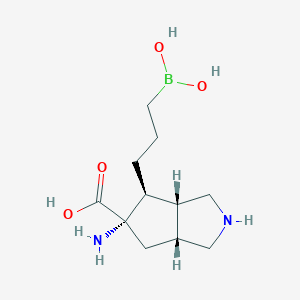


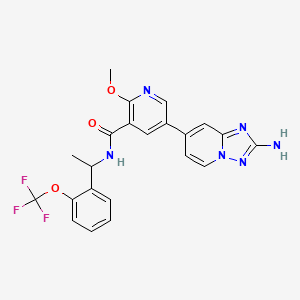
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
